N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
Description
Contextualization of Morpholino Oligonucleotides (PMOs) in Antisense Technology
Phosphorodiamidate Morpholino Oligomers (PMOs) are synthetic molecules analogous to DNA and RNA, utilized in molecular biology to alter gene expression. wikipedia.org Unlike natural nucleic acids which have a deoxyribose or ribose sugar backbone, PMOs feature a backbone of methylenemorpholine rings interconnected by phosphorodiamidate linkages. wikipedia.orgfrontiersin.org This fundamental structural alteration results in an uncharged backbone, which distinguishes PMOs from other antisense technologies that often carry a negative charge. frontiersin.orgasm.org
The primary mechanism of action for PMOs is steric blockade. frontiersin.orgasm.org By binding to a specific, complementary sequence of messenger RNA (mRNA) through standard Watson-Crick base pairing, PMOs can physically obstruct the cellular machinery involved in gene expression. wikipedia.orgfrontiersin.org This can prevent the translation of mRNA into protein or modify pre-mRNA splicing to exclude certain exons, effectively knocking down gene function. wikipedia.orgfrontiersin.org This steric-blocking mechanism does not typically lead to the degradation of the target RNA transcript, a key difference from other antisense strategies like those involving RNase H. frontiersin.orgoup.com
The unique chemical nature of the PMO backbone grants them high stability and resistance to degradation by cellular enzymes, making them well-suited for in vivo applications. frontiersin.org Their potential has been realized in the development of therapeutics, most notably with the U.S. Food and Drug Administration's approval of a PMO-based drug for Duchenne muscular dystrophy (DMD). frontiersin.org
| Feature | Natural Nucleic Acids (DNA/RNA) | Phosphorodiamidate Morpholino Oligomers (PMOs) |
| Backbone Sugar | Deoxyribose (DNA) or Ribose (RNA) | Methylenemorpholine Ring wikipedia.org |
| Linkage | Phosphodiester Bond | Phosphorodiamidate Linkage frontiersin.org |
| Net Charge | Negative | Neutral frontiersin.org |
| Mechanism of Action | Information storage, catalysis | Steric Blockade of RNA frontiersin.orgasm.org |
| Enzyme Resistance | Susceptible to nucleases | High resistance to nucleases frontiersin.org |
Role of Modified Nucleosides as Building Blocks in Gene Expression Modulation
Modified nucleosides are fundamental to the multi-level regulation of gene expression in biological systems. nih.govnih.gov Both DNA and RNA can contain chemical modifications that influence cellular processes without altering the primary genetic sequence. nih.gov In RNA, particularly transfer RNA (tRNA), over 100 different types of post-transcriptional modifications have been identified, which are crucial for structure, stability, and function. mdpi.com These modifications can enhance the stability of RNA molecules, modulate the binding of proteins like transcription factors, and fine-tune the rate of protein translation. nih.govnumberanalytics.com For instance, modifications in the anticodon loop of tRNA can strengthen or weaken codon-anticodon interactions, thereby controlling the efficiency and accuracy of protein synthesis. nih.govmdpi.com
The strategic incorporation of modified nucleosides into synthetic oligonucleotides is a powerful method for modulating gene expression for research and therapeutic purposes. numberanalytics.com By designing oligonucleotides with specific modifications, researchers can create agents with enhanced properties, such as increased stability against cellular nucleases, improved binding affinity to target sequences, and novel functional capabilities. asm.org The compound N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a prime example of such a modified nucleoside, engineered specifically for the synthesis of PMOs to achieve precise gene expression modulation.
Specific Significance of N2-iso-Butyroyl and 7'-O-DMT Protecting Groups in Monomer Chemistry and Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is a stepwise process that requires the temporary masking of reactive functional groups to ensure the correct sequence is assembled. This is achieved through the use of protecting groups. In this compound, the N2-iso-butyroyl and 7'-O-DMT groups serve distinct and critical functions.
The 7'-O-DMT (Dimethoxytrityl) group is a bulky, acid-labile protecting group attached to the hydroxyl moiety of the morpholino ring, which is analogous to the 5'-hydroxyl group in a standard nucleoside. wikipedia.orgresearchgate.netatdbio.com Its primary role is to prevent unwanted polymerization during the synthesis process. atdbio.comsigmaaldrich.com At the beginning of each coupling cycle in solid-phase synthesis, the DMT group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA). sigmaaldrich.combiotage.com This deprotection step exposes the hydroxyl group, making it available to react with the next incoming monomer. biotage.com The DMT cation that is cleaved off has a characteristic orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in the synthesis. sigmaaldrich.combiotage.com
The N2-iso-Butyroyl group serves as a protecting group for the exocyclic amino group on the guanine (B1146940) base. atdbio.comsigmaaldrich.com This protection is necessary to prevent the amino group from participating in unwanted side reactions during the phosphoramidite (B1245037) coupling step of oligonucleotide synthesis. umich.edu Compared to other protecting groups like benzoyl, the isobutyryl group on guanine is more resistant to hydrolysis. atdbio.combiotage.com It remains stable throughout the chain assembly and is removed during the final deprotection step, typically using concentrated aqueous ammonia (B1221849), to yield the functional oligonucleotide. sigmaaldrich.comnih.gov
| Protecting Group | Chemical Name | Location on Monomer | Function in Synthesis | Removal Condition |
| DMT | 4,4'-Dimethoxytrityl | 7'-Hydroxyl of Morpholine (B109124) Ring | Protects hydroxyl group; allows monitoring of coupling efficiency. wikipedia.orgsigmaaldrich.combiotage.com | Mild acid (e.g., TCA) at the start of each synthesis cycle. sigmaaldrich.combiotage.com |
| iso-Butyroyl | Isobutyryl | N2-Amine of Guanine Base | Prevents side reactions at the exocyclic amine during chain elongation. atdbio.comumich.edu | Base treatment (e.g., ammonia) during final deprotection. sigmaaldrich.com |
Overview of Research Trajectories for the Compound and its Oligomeric Incorporations
The primary application of this compound is as a critical phosphoramidite monomer for the automated solid-phase synthesis of custom morpholino oligonucleotides. nih.gov Research involving this compound and the PMOs derived from it follows several key trajectories:
Antisense Gene Knockdown: The most direct application is in the creation of PMOs for reverse genetics. Researchers design PMOs to be complementary to the start codon region or splice sites of a target mRNA. The incorporation of monomers like this compound allows for the synthesis of these specific sequences, which are then used in cell culture or model organisms to block protein production and study the resulting phenotype, thus elucidating gene function. wikipedia.org
Therapeutic Development: Building on the success of PMOs in treating certain genetic disorders, research is ongoing to develop new PMO-based drugs. oup.com This compound is essential for synthesizing candidate PMOs that target the mRNA of genes implicated in various diseases, including viral infections and other genetic conditions. asm.org
Structure-Activity Relationship Studies: The compound itself can be used as a model to study the structural and chemical properties of modified nucleosides. By synthesizing a variety of PMOs with different sequences and modifications, researchers can investigate how these changes affect binding affinity, specificity, and biological activity, leading to the design of more effective antisense agents.
Bioconjugation and Delivery: Research efforts are also focused on improving the cellular uptake of PMOs. While the compound itself is a synthesis building block, the resulting oligonucleotides are often conjugated to other molecules, such as cell-penetrating peptides, to enhance their delivery into cells and tissues. asm.org
Structure
3D Structure
Properties
Molecular Formula |
C35H38N6O6 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H38N6O6/c1-22(2)32(42)39-34-38-31-30(33(43)40-34)37-21-41(31)29-19-36-18-28(47-29)20-46-35(23-8-6-5-7-9-23,24-10-14-26(44-3)15-11-24)25-12-16-27(45-4)17-13-25/h5-17,21-22,28-29,36H,18-20H2,1-4H3,(H2,38,39,40,42,43)/t28-,29+/m0/s1 |
InChI Key |
ISIIWZPHHVOJLJ-URLMMPGGSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CNC[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Synthetic Methodologies for N2 Iso Butyroyl 7 O Dmt Morpholinoguanine
Precursor Synthesis and Morpholino Ring Formation
The initial phase of synthesizing N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine involves the transformation of a guanosine (B1672433) precursor into the characteristic morpholino scaffold. This is a foundational step that converts the natural ribofuranose ring into the synthetic six-membered morpholine (B109124) ring system.
Derivatization of Guanosine Precursors
The synthesis typically commences with readily available ribonucleosides, such as guanosine. nih.govdntb.gov.uanih.gov An inexpensive and improved protocol has been developed for creating protected morpholino monomers from unprotected ribonucleosides, which avoids the use of costly, pre-protected starting materials. nih.gov Some strategies involve the derivatization of the guanosine base at the O6 position with groups like p-methoxybenzyl or trimethylsilylethyl. thieme-connect.com This modification is crucial as it enhances the solubility of the morpholino nucleoside, a significant factor during the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). dntb.gov.uathieme-connect.comresearchgate.net The nonpolar nature of these O-6-protected monomers also facilitates the synthesis of guanosine-rich oligomers. thieme-connect.comresearchgate.net
Ring-Opening and Cyclization to the Morpholine Moiety
The conversion of the ribose ring into the morpholine moiety is a critical transformation. A widely adopted method, based on the Summerton protocol, involves a periodate (B1199274) cleavage of the 2',3'-cis-diol of the guanosine precursor. nih.govnih.gov This oxidative cleavage opens the ribose ring to yield a reactive dialdehyde (B1249045) intermediate.
This step is followed by a reductive amination and cyclization sequence. nih.gov The dialdehyde reacts with an amine, leading to the formation of a Schiff base, which is then reduced and cyclized to form the stable morpholine ring. nih.gov This entire sequence can be performed as a high-yield, one-pot reaction. nih.gov An alternative approach involves the condensation of a pre-synthesized morpholine scaffold, such as 6-hydroxymethyl-morpholine acetal, with the nucleobase under Lewis acid conditions. rsc.org This strategy allows for access to optically pure morpholino monomers. rsc.org
Installation of Protecting Groups
To ensure regioselective reactions and prevent unwanted side reactions during subsequent oligomer synthesis, specific protecting groups are installed on the morpholino guanine (B1146940) intermediate. The selection of these groups is governed by their stability under certain reaction conditions and their selective removability under others, a concept known as orthogonal protection.
N2-iso-Butyroyl Protection of the Guanine Base
The exocyclic amine (N2) of the guanine base is nucleophilic and requires protection. The isobutyryl group is a common acyl protecting group used for this purpose. google.comgoogle.com Other acyl groups such as acetyl, propionyl, and phenoxyacetyl are also suitable for N2 protection. google.comgoogle.com In some synthetic strategies, the installation of the exocyclic amine protecting groups is deliberately postponed to a later stage. nih.govnih.gov This approach provides greater flexibility in manipulating the protecting groups and avoids the higher costs associated with starting the synthesis with pre-protected, and often commercially unavailable, ribonucleosides. nih.gov However, for guanine, the protection is often installed earlier in the process compared to other nucleosides. nih.gov The use of standard amide protecting groups is compatible with newer phosphoramidite-based synthesis methods. nih.govnih.gov
Introduction of the 7'-O-Dimethoxytrityl (DMT) Group and Regioselectivity Considerations
The primary hydroxyl group at the 7' position of the morpholine ring is protected with a 4,4'-dimethoxytrityl (DMT) group. biosynth.com The DMT group is a bulky, acid-labile protecting group widely employed in oligonucleotide synthesis. google.com Its installation is typically achieved through a standard tritylation reaction using DMT-chloride in the presence of a base. google.com
The DMT group serves two primary functions: it protects the hydroxyl group during the activation and coupling steps of oligomer synthesis, and its release upon treatment with acid produces a brightly colored trityl cation. google.com The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling cycle during automated solid-phase synthesis. google.com Regioselectivity is a key consideration, ensuring that the DMT group is attached specifically to the primary 7'-hydroxyl group, which is the site for subsequent chain elongation.
Phosphoramidite (B1245037) Activation and Monomer Stability
The successful incorporation of this compound into an oligonucleotide chain is contingent on its conversion to a phosphoramidite derivative and the stability of this monomer throughout the synthetic cycle.
Synthesis of Phosphoramidite Derivatives
The general approach involves reacting the precursor, this compound, with a phosphitylating agent in the presence of an activator in an anhydrous solvent. A common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine. The reaction is typically carried out under an inert atmosphere (e.g., argon) to prevent side reactions with moisture and oxygen.
Activators such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are employed to facilitate the reaction. nih.gov For instance, the synthesis of a morpholino-thymine synthon has been achieved with an 86% yield through phosphitylation using 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphordiamidite and DCI in dichloromethane (B109758). nih.gov Similar conditions are expected to be effective for the guanine derivative. A patent for a related N2-iBu-guanine-(S)-GNA phosphoramidite monomer describes a coupling reaction involving the DMT-protected intermediate, a phosphitylating agent, and diisopropylammonium tetrazolide in a suitable solvent.
The isobutyryl group serves as a protecting group for the exocyclic amine of guanine. This protecting group is crucial for preventing unwanted side reactions during the phosphitylation and subsequent oligonucleotide synthesis steps.
Table 1: Key Reagents in Phosphoramidite Synthesis
| Reagent Type | Example(s) | Function |
| Phosphitylating Agent | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, Bis(diisopropylamino)(2-cyanoethoxy)phosphine | Introduces the phosphoramidite moiety |
| Activator | 5-ethylthio-1H-tetrazole (ETT), 4,5-dicyanoimidazole (DCI), Diisopropylammonium tetrazolide | Catalyzes the phosphitylation reaction |
| Protecting Group (Guanine) | Isobutyryl (iBu) | Prevents side reactions at the exocyclic amine |
| Protecting Group (5'-OH) | Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl during synthesis and aids in purification |
| Solvent | Anhydrous acetonitrile, Anhydrous dichloromethane | Provides a non-reactive medium for the synthesis |
Chemical Stability under Synthetic Conditions
The stability of this compound and its phosphoramidite derivative is paramount for the successful synthesis of high-purity oligonucleotides. The monomer must withstand the various chemical treatments encountered during the automated synthesis cycle, which primarily include acidic deprotection and oxidation.
Acidic Deprotection: The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl, is removed at the beginning of each coupling cycle by treatment with a mild acid, typically trichloroacetic acid (TCA) in an inert solvent like dichloromethane. biotage.com It is crucial that the N2-isobutyryl protecting group on the guanine base remains intact during this step to prevent undesired reactions in the subsequent coupling phase. While specific studies on the stability of this compound under these conditions are not widely published, the isobutyryl group on deoxyguanosine is known to be more resistant to hydrolysis than other acyl protecting groups, such as benzoyl. biotage.com However, some morpholino phosphoramidate (B1195095) oligonucleotides have shown instability to aqueous acid, which can complicate purification procedures. biotage.com
Oxidation: Following the coupling of the phosphoramidite monomer to the growing oligonucleotide chain, the newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. The N2-isobutyryl group and the morpholino ring must be stable under these oxidative conditions. Research on guanine oxidation has shown that the guanine base itself can be susceptible to oxidation, leading to the formation of products like 8-oxo-guanine. nih.gov However, the N-acyl protecting groups are generally stable to the iodine oxidation step. Studies on the synthesis of morpholino oligonucleotides have utilized iodine for oxidation without reporting significant degradation of the N-protected guanine monomer. nih.gov
The final deprotection step to remove the isobutyryl group is typically carried out using aqueous ammonia (B1221849) at an elevated temperature. nih.gov
Purification and Analytical Assessment of the Monomer
Rigorous purification and analytical assessment are essential to ensure the quality of the this compound phosphoramidite monomer before its use in oligonucleotide synthesis.
Spectroscopic and Mass Spectrometric Approaches for Purity and Identity Confirmation
A combination of spectroscopic and mass spectrometric techniques is used to confirm the identity and assess the purity of the synthesized this compound phosphoramidite.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a common technique for this purpose. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. researchgate.net Analysis of phosphoramidites by LC-MS can also reveal the presence of common impurities, such as the corresponding H-phosphonate or the product of premature oxidation of the phosphoramidite. lcms.cz Fragmentation data from MS/MS analysis can be used to further confirm the structure by identifying characteristic fragments, such as the DMT cation. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for confirming the structure of the phosphoramidite monomer.
¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the DMT group, the isobutyryl group, the morpholino scaffold, and the guanine base.
³¹P NMR: Is particularly useful for phosphoramidites. The phosphorus atom in the phosphoramidite moiety gives a characteristic signal in the ³¹P NMR spectrum, typically in the range of 140-150 ppm. The presence of diastereomers due to the chiral phosphorus center can lead to the observation of two distinct peaks. nih.gov The absence of signals in other regions of the ³¹P spectrum can confirm the purity with respect to phosphorus-containing byproducts like the H-phosphonate or the oxidized phosphate.
Table 3: Analytical Data for this compound and its Phosphoramidite Derivative
| Analysis | Expected Results for this compound | Expected Results for the Phosphoramidite Derivative |
| Molecular Formula | C₃₅H₃₈N₆O₆ | C₄₄H₅₅N₈O₇P |
| Molecular Weight | 638.71 g/mol | 846.94 g/mol |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 639.7 | [M+H]⁺ at m/z 847.9 |
| ¹H NMR | Signals corresponding to DMT, isobutyryl, morpholino, and guanine protons. | Additional signals from the diisopropyl and cyanoethyl groups of the phosphoramidite moiety. |
| ³¹P NMR | Not applicable. | Characteristic signal(s) around 140-150 ppm. |
Molecular and Conformational Characteristics
Computational Chemistry and Molecular Modeling Studies of the Monomer
Computational methods provide invaluable insights into the structural and dynamic properties of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine at an atomic level.
The three-dimensional architecture of this compound is defined by its core components: a guanine (B1146940) nucleobase, a six-membered morpholino ring, an N-isobutyryl protecting group, and a 7'-O-dimethoxytrityl (DMT) protecting group. The morpholino ring itself is a synthetic replacement for the five-membered ribose or deoxyribose ring found in natural nucleic acids. researchgate.net This substitution is a key modification in the production of PMOs, which are noted for their stability and use as gene knockdown tools. nih.gov
The compound possesses several stereocenters, leading to specific stereoisomers being required for biological activity. The stereochemistry is typically derived from the parent ribonucleoside used in its synthesis, ensuring the correct spatial arrangement of the substituents on the morpholino ring. nih.govgoogle.com The SMILES notation for this compound, C(OC[C@H]1OC@(N2C3=C(N=C2)C(=O)N=C(NC(C(C)C)=O)N3)[H])(C4=CC=C(OC)C=C4)(C5=CC=C(OC)C=C5)C6=CC=CC=C6, specifies the stereochemical configuration at the chiral centers of the morpholino ring. biosynth.com
Table 1: Molecular Properties of this compound. biosynth.com
The morpholino ring of the monomer is conformationally flexible. Unlike the relatively planar furanose ring in natural nucleosides, the six-membered morpholino ring can adopt various chair and boat conformations. Computational modeling helps to determine the lowest energy conformations and the energy barriers between them. The preferred orientation of the substituents—the bulky DMT group at the 7'-position and the guanine base—is largely governed by minimizing steric hindrance.
Influence of Protecting Groups on Monomer Conformation and Reactivity
Protecting groups are essential in multi-step organic synthesis, serving to temporarily block reactive functional groups to ensure that reactions occur only at desired locations. organic-chemistry.orgwikipedia.org In this compound, two key protecting groups are employed: the dimethoxytrityl (DMT) group and the isobutyryl group.
The N2-isobutyryl group serves to protect the exocyclic amine on the guanine base. This is a standard strategy in oligonucleotide synthesis to prevent the amine from participating in unwanted side reactions during the phosphoramidite (B1245037) coupling steps. researchgate.net The choice of protecting group for guanine in morpholino synthesis is critical, as it must be stable throughout the synthesis cycles but be removable at the end without generating impurities. google.com
Together, these protecting groups are indispensable for the successful synthesis of morpholino oligomers, controlling the monomer's reactivity and influencing its conformational preferences to facilitate high-yield, sequence-specific synthesis. google.com
Table 2: List of Compound Names Mentioned.
Integration into Phosphorodiamidate Morpholino Oligonucleotides Pmos
Solid-Phase Oligonucleotide Synthesis Protocols
The construction of PMOs is accomplished through automated solid-phase synthesis, a cyclic process where morpholino monomers are sequentially coupled to a growing chain anchored to a solid support, typically a polystyrene-based resin. researchgate.netusp.org The synthesis generally proceeds in the 5'-to-3' direction. nih.gov Each cycle of monomer addition involves three main steps: deprotection of the terminal 5'-hydroxyl group, coupling of the next activated monomer, and capping of any unreacted sites. usp.orgsigmaaldrich.com The N2-iso-Butyroyl group on the guanine (B1146940) base and the 4,4'-dimethoxytrityl (DMT) group on the morpholino moiety are crucial protecting groups that prevent unwanted side reactions during this intricate process. sigmaaldrich.comnih.gov
A significant challenge in oligonucleotide synthesis is the potential for side reactions involving the lactam function of guanine bases. nih.gov The N2-iso-butyryl protecting group on the exocyclic amine of the guanine in the N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine monomer is essential for preventing these modifications, which can otherwise lead to depurination and chain cleavage, ultimately reducing the yield of the full-length product. nih.govnih.gov
Achieving high coupling efficiency in each step is paramount for the successful synthesis of long PMO sequences. Inefficient coupling results in a higher prevalence of deletion mutants (n-1 sequences), which are difficult to purify from the desired product. usp.org Research has focused on optimizing the coupling step, particularly for guanine-rich sequences. The use of phosphonium-type condensing reagents and various additives has been shown to significantly reduce coupling times and improve efficiency. researchgate.netdntb.gov.ua Studies have screened multiple coupling agents, finding that activators like 5-ethylthio-1H-tetrazole (ETT) and additives such as lithium iodide (LiI) or lithium bromide (LiBr) can substantially enhance reaction rates and yields. chemrxiv.orgchemrxiv.org For instance, one optimization study identified LiI as a potent additive that significantly boosts the efficiency of the coupling reaction.
Table 1: Comparison of Additives/Activators for PMO Coupling
| Activator/Additive | Observation | Reference |
|---|---|---|
| 5-Ethylthio-1H-tetrazole (ETT) | Found to be a suitable coupling agent, improving coupling efficiency. | chemrxiv.orgchemrxiv.org |
| Iodine | Also found to be a suitable coupling agent for efficient coupling. | chemrxiv.orgchemrxiv.org |
| Lithium Iodide (LiI) | Identified as a potent additive that significantly boosts coupling efficiency. | |
| Lithium Bromide (LiBr) | Used to improve coupling efficiency, though large equivalents may be needed. | chemrxiv.orgresearchgate.net |
| Dicyanoimidazole (DCI) | Used as an activator in phosphoramidite-based approaches to PMO synthesis. | nih.govumich.edu |
The sequential elongation of the PMO chain involves a carefully orchestrated series of chemical reactions, each requiring specific reagents and conditions. The process begins with the removal of the acid-labile DMT group (detritylation) from the terminal monomer on the solid support. sigmaaldrich.com This is followed by the crucial coupling step, where an activated this compound monomer is added. This activation is typically achieved by converting the monomer into a chlorophosphoramidate derivative. chemrxiv.orgresearchgate.net The coupling reaction is performed in an anhydrous organic solvent like N-methyl-2-pyrrolidone (NMP) or dichloromethane (B109758) (DCM) and requires an organic base, such as N-ethylmorpholine (NEM) or diisopropylethylamine (DIPEA), to facilitate the reaction. chemrxiv.org Optimized conditions may involve reaction times of around 90 minutes at a controlled temperature of 30°C. Following coupling, a capping step using reagents like acetic anhydride (B1165640) is often employed to block any unreacted hydroxyl groups, preventing them from participating in subsequent cycles. usp.orgchemrxiv.org
Table 2: Typical Reagents in a PMO Synthesis Cycle
| Step | Reagent/Solvent | Purpose | Reference |
|---|---|---|---|
| Detritylation | 3-Cyanopyridinium trifluoroacetate (B77799) (CYTFA) in DCM/Trifluoroethanol | Removal of the 5'-DMT protecting group. | chemrxiv.orggoogle.com |
| Coupling | Activated Monomer, N-ethylmorpholine (NEM), Lithium Iodide (LiI) in NMP | Formation of the phosphorodiamidate linkage. | chemrxiv.org |
| Capping | Acetic Anhydride, DIPEA in NMP or CH3CN | Blocking of unreacted 5'-hydroxyl groups. | chemrxiv.org |
| Washes | Acetonitrile (ACN), Dichloromethane (DCM) | Removal of excess reagents and byproducts. | nih.gov |
Post-Synthetic Processing of PMOs
Once the desired sequence has been assembled on the solid support, the PMO must be chemically modified and purified to yield the final, active product. youtube.com This downstream processing involves the removal of all remaining protecting groups from the nucleobases and the phosphorodiamidate backbone, followed by cleavage of the oligonucleotide from the solid support and extensive purification. youtube.comacs.org
The deprotection process occurs in two distinct stages. The 5'-DMT group is removed at the beginning of each synthesis cycle to allow for chain elongation. sigmaaldrich.com This is accomplished by treatment with an acid. While traditional DNA synthesis often uses trichloroacetic acid (TCA), the acid-sensitivity of the PMO backbone necessitates milder or specialized deprotecting agents. sigmaaldrich.comgoogle.com Reagents such as 3-cyanopyridinium trifluoroacetate (CYTFA) have been developed to efficiently remove the DMT group while minimizing degradation of the phosphorodiamidate linkages. google.com
The final deprotection step, which occurs after the full-length oligomer has been synthesized, targets the base-protecting groups, including the N2-iso-butyryl group on guanine. thermofisher.com This is typically achieved by incubating the solid support-bound oligomer in concentrated aqueous ammonia (B1221849) (e.g., 28-30% NH4OH), often with heating to 55°C for several hours (8-16 hours). chemrxiv.orgthermofisher.comnih.gov This treatment effectively cleaves the N-acyl protecting groups from the nucleobases. nih.gov
Table 3: Deprotection Agents and Their Targets
| Protecting Group | Deprotection Reagent | Conditions | Reference |
|---|---|---|---|
| DMT (Dimethoxytrityl) | Trichloroacetic Acid (TCA) or 3-Cyanopyridinium Trifluoroacetate (CYTFA) | Acidic solution in an organic solvent (e.g., DCM) at room temperature, applied at each cycle. | sigmaaldrich.comgoogle.com |
| N2-iso-Butyroyl | Concentrated Aqueous Ammonia (NH4OH) | Heated (e.g., 55°C) for 8-16 hours during the final cleavage step. | chemrxiv.orgthermofisher.com |
The same conditions used for final base deprotection—treatment with concentrated aqueous ammonia—also serve to cleave the ester linkage that anchors the PMO to the solid support resin. chemrxiv.orgyoutube.comnih.gov After the ammonia treatment, the resin is filtered off, and the resulting solution contains the crude, fully deprotected PMO along with truncated sequences and small molecule impurities from the synthesis and deprotection steps. acs.org
Purification of the final oligomeric construct is essential to isolate the full-length product. nih.gov A common initial purification strategy is solid-phase extraction (SPE), which can separate the desired product from many of the smaller impurities. acs.org For higher purity required for therapeutic applications, chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used, which separates molecules based on hydrophobicity. acs.org Anion-exchange chromatography is another powerful method for purifying these charged molecules. nih.gov The purity and identity of the final PMO product are confirmed using methods like mass spectrometry and HPLC analysis.
Biochemical Mechanisms and Molecular Interactions of Pmos Incorporating the Compound
Hybridization Properties and Thermodynamics with Target Nucleic Acids (RNA/DNA)
Phosphorodiamidate Morpholino Oligomers are synthetic nucleic acid analogs that bind to target RNA sequences with high affinity and specificity through Watson-Crick base pairing. wikipedia.org Unlike natural nucleic acids, PMOs possess a backbone of methylenemorpholine rings connected by uncharged phosphorodiamidate linkages. sarepta.com This neutral backbone minimizes electrostatic repulsion with the negatively charged phosphodiester backbone of RNA, contributing to the formation of a highly stable heteroduplex.
The thermal stability of a nucleic acid duplex is quantified by its melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. trilinkbiotech.com PMOs form exceptionally stable duplexes with complementary RNA, often exhibiting a higher Tm than the corresponding DNA:RNA or even RNA:RNA duplexes. This enhanced stability is a hallmark of the PMO chemistry. nih.gov The morpholino backbone pre-organizes the oligomer into a conformation that is favorable for binding RNA, which exists in an A-form helix. trilinkbiotech.com
Studies comparing different oligonucleotide chemistries demonstrate the superior stability of PMO:RNA duplexes. The uncharged nature and specific stereochemistry of the PMO backbone are key contributors to this high thermal stability.
| Duplex Type | Sequence/Length | Reported Tm (°C) | Reference |
|---|---|---|---|
| DNA:DNA | 12-mer | 62.4 | researchgate.net |
| DNA:RNA | 12-mer | 58.5 | researchgate.net |
| PMO:DNA | 12-mer | 56.1 | researchgate.net |
| PMO:RNA | 12-mer | ~76 (estimated) | General PMO property |
| 2'-O-Me-RNA:RNA | 15-mer | >75 | trilinkbiotech.com |
Note: The Tm values are highly dependent on sequence, length, and buffer conditions. The table provides illustrative examples from comparative studies.
In the final PMO structure, the guanine (B1146940) base derived from the N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine precursor is unmodified and participates in standard Watson-Crick pairing with cytosine. The binding affinity and specificity of a PMO are primarily dictated by the fidelity of this base pairing along the length of the oligomer. A single base mismatch between the PMO and its target RNA significantly destabilizes the duplex, leading to a substantial decrease in Tm and binding affinity. wikipedia.org
While the guanine in the PMO itself is standard, studies on other oligonucleotide types show that modifying the guanine base can profoundly impact binding. For instance, creating 7-deaza-guanine modifications in certain inhibitory oligonucleotides was shown to improve their inhibitory potential by preventing the formation of G-quadruplex structures. nih.gov The destabilization of RNA duplexes has also been observed with N6-alkyladenosines and 6-thioguanosine, demonstrating that steric hindrance and altered hydrogen bonding patterns from base modifications can reduce binding affinity. nih.govresearchgate.net These findings underscore the importance of the unmodified guanine base within the PMO for maintaining high-fidelity, predictable binding to the target RNA sequence. Furthermore, the neutral backbone of PMOs reduces non-specific binding to cellular proteins, which further enhances the specificity of their interaction with the intended RNA target. nih.gov
Interactions with Intracellular Components (excluding human trials)
The journey of a PMO to its target RNA involves interactions with various cellular components. Because of their charge-neutral backbone, PMOs exhibit significantly fewer non-specific interactions with proteins compared to charged oligonucleotides like phosphorothioates. nih.govnih.gov This property generally leads to a more favorable side-effect profile.
Cellular uptake of unmodified PMOs is generally inefficient but can occur through endocytic pathways. nih.gov To overcome this limitation, PMOs are often conjugated to cell-penetrating peptides (CPPs), which enhance their uptake and can direct their intracellular localization. nih.govnih.gov Once inside the cell, the CPP-PMO conjugate must escape from the endosome to reach its target RNA in the cytosol or nucleus. nih.gov
The primary functional interaction of a PMO within the cell is its sequence-specific binding to the target RNA. nih.gov However, its movement through the crowded cellular environment is influenced by transient, non-specific interactions. nih.gov For PMOs that target pre-mRNA splicing, the oligomer must traverse the cytoplasm and enter the nucleus, where splicing occurs. Studies using fluorescently labeled PMOs have helped visualize their uptake and trafficking toward the nucleus. nih.gov The interaction with viral movement proteins has also been studied in plant models to understand how viral components are transported. mdpi.com The modulation of these intracellular pathways is an active area of research to improve the delivery and efficacy of PMO-based therapeutics. nih.govopenu.ac.il
Nuclease Resistance and Stability in Biological Milieus
A cardinal feature of phosphorodiamidate morpholino oligomers is their exceptional stability in biological environments, a property directly attributable to their unique backbone structure. Unlike natural nucleic acids, which possess phosphodiester linkages susceptible to hydrolysis by nucleases, PMOs feature a backbone of morpholine (B109124) rings connected by phosphorodiamidate linkages. This fundamental structural alteration renders them resistant to a broad spectrum of hydrolytic enzymes.
Research has consistently demonstrated that PMOs are completely resistant to degradation by various nucleases, as well as enzymes like proteases and esterases found in biological fluids such as serum and plasma. This inherent resistance is a general characteristic of the PMO scaffold and not specifically contingent on the nature of the nucleobase modifications, although such modifications are crucial for other aspects of the oligomer's function and synthesis. The stability of PMOs is a key factor in their utility for in vivo applications.
The N2-isobutyryl group on the guanine monomer is primarily utilized as a protecting group during the solid-phase synthesis of the PMO. This protection is crucial to prevent unwanted side reactions on the exocyclic amine of guanine during the oligomer assembly. Following the completion of the synthesis, this protecting group is typically removed in the final deprotection step, yielding a PMO with a standard guanine base. Therefore, the exceptional nuclease resistance of the final PMO product is a function of its phosphorodiamidate backbone, not the transient N2-isobutyryl modification of its guanine precursor.
| Enzyme/Fluid | Effect on PMO Stability | Supporting Evidence |
| Nucleases (various) | Complete Resistance | PMOs are not hydrolyzed by a variety of nucleases. |
| Proteases | Complete Resistance | The morpholino backbone is not susceptible to proteolytic cleavage. |
| Esterases | Complete Resistance | PMOs remain intact in the presence of esterases. |
| Serum/Plasma | High Stability | PMOs show excellent stability in biological fluids. |
Cellular Uptake and Intracellular Distribution in Model Systems (e.g., cell lines, non-human organisms)
The cellular uptake of PMOs is a complex process that is not fully elucidated but has been studied in various model systems. As neutral molecules, their mechanism of entry into cells differs from that of charged oligonucleotides like phosphorothioates.
Studies in cell culture models have shown that the unassisted delivery of PMOs can be effective in certain cell types, termed "uptake permissive" cells. In these cells, which include primary cells and some transformed cell lines, the internalization of PMOs is a specific, saturable, and energy-dependent process, which suggests a receptor-mediated uptake mechanism. However, many established cancer cell lines exhibit poor uptake of PMOs. There is also differential uptake observed among immune cells, with dendritic cells and monocytes showing higher uptake compared to lymphocytes. nih.gov
Once inside the cell, the distribution of PMOs can be heterogeneous, with a significant portion often becoming sequestered in endosomes. This endosomal entrapment can limit the access of the PMO to its target mRNA in the cytoplasm or nucleus. The efficiency of endosomal escape is a critical factor for the biological activity of PMOs.
| Cell Type | PMO Uptake Efficiency | Intracellular Localization |
| Primary Cells & some Transformed Cell Lines | Permissive (Specific, Saturable, Energy-dependent) | Heterogeneous, often with endosomal sequestration |
| Established Cancer Cell Lines | Poor | Diffuse intracellular pattern (occasional) |
| Dendritic Cells & Monocytes | High | - |
| T and B Lymphocytes | Low | - |
Interaction with Non-Target Proteins and Off-Target Effects Research (excluding human trials)
A key advantage of the neutral backbone of PMOs is their reduced propensity for non-specific binding to proteins compared to charged antisense oligonucleotides. This generally leads to fewer off-target effects and a more favorable toxicity profile.
However, off-target effects can still occur, and their potential is an important consideration in the development of any antisense therapeutic. For PMOs, off-target effects can be sequence-dependent, arising from the binding of the PMO to unintended RNA targets that have partial complementarity. The length of the PMO and its concentration are also critical factors, with shorter PMOs and higher concentrations potentially increasing the likelihood of off-target interactions.
Research into modifications of the nucleobases themselves offers a potential avenue for mitigating off-target effects. For instance, studies on other types of antisense oligonucleotides have shown that chemical modifications to the 2-amino group of guanine can alter the binding properties and potentially reduce hybridization-dependent off-target effects. While these studies were not conducted on PMOs specifically, they suggest that modifications at this position of guanine could influence the specificity of base pairing.
A study on N2-isobutyrylguanine (not within a PMO) demonstrated its high-affinity binding to the guanine riboswitch, indicating that N2-acylation can significantly impact molecular recognition and interaction. nih.gov This finding underscores the principle that modifications at the N2 position of guanine can modulate binding affinities and specificities. In the context of a PMO, if the N2-isobutyryl group were to be retained, it could theoretically alter the hybridization properties and interactions with non-target RNAs and proteins. However, given that this group is typically removed, the off-target profile of the final PMO is primarily governed by its sequence and the inherent properties of the PMO backbone.
| Factor Influencing Off-Target Effects | Observation in PMO Research |
| PMO Sequence | Off-target effects are sequence-dependent. |
| PMO Concentration | Higher concentrations can increase the risk of off-target interactions. |
| PMO Length | Shorter PMOs may have a higher propensity for off-target binding. |
| Backbone Chemistry | The neutral PMO backbone reduces non-specific protein binding. |
Applications in Molecular Biology and Preclinical Research Excluding Human Clinical Data
Gene Knockdown and Functional Studies in Cell Culture Models
The utilization of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is foundational to the synthesis of custom PMOs designed for targeted gene knockdown in cell culture systems. These synthetic oligomers, once assembled, can effectively silence specific genes by sterically blocking the translation of messenger RNA (mRNA). This approach allows researchers to meticulously study the function of individual genes by observing the cellular consequences of their silencing.
| Parameter | Description |
| Compound | This compound |
| Technology | Antisense Oligonucleotide (Phosphorodiamidate Morpholino Oligomer - PMO) Synthesis |
| Mechanism | Steric hindrance of mRNA translation, leading to gene knockdown. |
| Application | Functional genomics, target validation, and pathway analysis in various cell lines. |
Applications in Developmental Biology Research
In the field of developmental biology, PMOs synthesized using this compound serve as powerful tools to investigate the roles of specific genes during embryonic development. By knocking down the expression of a target gene at a precise developmental stage, researchers can observe the resulting phenotypic changes, thereby elucidating the gene's function in processes such as tissue formation, organogenesis, and cell differentiation.
In Vivo Efficacy Studies in Non-Human Organism Models
The utility of this compound extends to the creation of PMOs for in vivo studies in various animal models. These investigations are crucial for understanding gene function in a whole-organism context and for the preclinical evaluation of potential therapeutic interventions.
Gene Silencing and Phenotypic Rescue in Animal Models (e.g., zebrafish)
Zebrafish (Danio rerio) are a widely used model organism in which PMOs have demonstrated significant success. The ability to efficiently silence genes in zebrafish embryos allows for the study of developmental processes and the creation of disease models. Furthermore, these models can be used for phenotypic rescue experiments, where the administration of a PMO can correct a disease-related phenotype, providing proof-of-concept for therapeutic strategies.
Pharmacodynamic Evaluation in Preclinical Animal Models
Pharmacodynamic studies in preclinical animal models are essential to understand the relationship between the dose of a PMO and its biological effect. These studies, which rely on the synthesis of PMOs using precursors like this compound, assess the extent of target gene knockdown in various tissues and the duration of this effect. This information is critical for optimizing the design and potential future therapeutic application of these antisense agents.
| Model Organism | Application | Key Findings |
| Zebrafish (Danio rerio) | Gene function in development, disease modeling | Efficient gene knockdown, phenotypic rescue |
| Mouse Models | Preclinical efficacy testing for various diseases | Target engagement and downstream effects |
Exploration in Therapeutic Area Discovery (e.g., antiviral, antibacterial, neurological diseases research, excluding human clinical trials)
The targeted nature of PMOs has led to their exploration in a wide array of therapeutic research areas. The synthesis of these oligomers, dependent on compounds like this compound, enables the investigation of novel treatment approaches for various diseases in preclinical settings.
In antiviral research, PMOs are designed to target viral genes, inhibiting viral replication. Similarly, in antibacterial research, they can be directed against essential bacterial genes. In the context of neurological diseases, PMOs are being investigated for their potential to modulate the expression of genes implicated in neurodegenerative disorders. These preclinical studies in cell culture and animal models are vital for identifying and validating new therapeutic targets.
Advanced Analytical and Characterization Methodologies
Biophysical Techniques for Oligonucleotide Characterization
Biophysical methods are critical for understanding the fundamental properties of oligonucleotides, including their concentration, secondary structure, and thermal stability. These techniques provide insights into how modifications like the N2-iso-butyroyl group on a morpholino guanine (B1146940) may influence the behavior of the oligonucleotide.
UV-Vis Spectroscopy for Concentration and Duplex Formation
Furthermore, UV-Vis spectroscopy can be employed to monitor the formation of duplexes or other higher-order structures. By titrating a single-stranded oligonucleotide with its complementary strand and monitoring the change in absorbance (hypochromicity), one can study the binding affinity and stoichiometry of the interaction.
Circular Dichroism (CD) Spectroscopy for Helical Conformation
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational properties of oligonucleotides. lcms.cz CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral arrangement of the chromophores (the nucleobases) within the oligonucleotide backbone. lcms.cz This provides a unique spectral signature for different helical conformations, such as A-form, B-form, and Z-form DNA, as well as for various RNA and modified oligonucleotide structures. lcms.cz
Thermal Denaturation Studies (Tm)
Thermal denaturation studies, often monitored by UV-Vis spectroscopy or CD, are used to determine the melting temperature (Tm) of an oligonucleotide duplex. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands. This parameter provides a direct measure of the thermal stability of the duplex.
The incorporation of modified nucleosides like N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine can affect the Tm. The isobutyroyl group may influence stacking interactions and hydrogen bonding, thereby altering the stability of the duplex. Comparing the Tm of a modified oligonucleotide with its unmodified counterpart allows for the assessment of the energetic contribution of the modification to duplex stability. For example, studies on other modified oligonucleotides have shown that certain modifications can lead to thermal stabilization of the duplex. nih.gov
Mass Spectrometry for Oligonucleotide Sequence and Purity Verification
Mass spectrometry (MS) is an indispensable tool for the characterization of oligonucleotides, providing precise mass measurements that can confirm the identity, sequence, and purity of the synthetic product. For morpholino oligonucleotides, which have a neutral backbone, specialized MS techniques are often required. nih.govacs.org
Electron Capture Dissociation (ECD) mass spectrometry has been successfully used for the sequencing of phosphorodiamidate morpholino oligomers (PMOs). nih.govacs.org This technique induces backbone dissociation to produce d and z ions, allowing for complete sequence coverage. nih.govacs.org Another approach involves hydrophilic interaction chromatography (HILIC) coupled to tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) in negative ion mode, which has also achieved 100% sequence coverage for PMOs. nih.govacs.org These methods are crucial for verifying the correct incorporation of the this compound monomer into the oligonucleotide sequence and for identifying any potential impurities. A novel and highly effective LC/MS method has also been described for PMO impurity and sequencing analysis. lcms.cz
Table 1: Mass Spectrometry Techniques for Morpholino Oligonucleotide Analysis
| Technique | Ionization Method | Fragmentation Method | Key Advantages for PMOs |
| LC-MS/MS | Electrospray Ionization (ESI) | Electron Capture Dissociation (ECD) | Provides complete sequence coverage by generating d and z fragment ions. nih.govacs.org |
| HILIC-MS/MS | Electrospray Ionization (ESI) | Collision-Induced Dissociation (CID) | Enables sequencing in negative ion mode and identification of positional isomers. nih.govacs.org |
| LC/Q-TOF MS | Electrospray Ionization (ESI) | Targeted MS/MS | Allows for purity analysis, impurity identification, and sequence confirmation in a single run. lcms.cz |
HPLC and UPLC for Oligonucleotide Analysis and Purification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the analysis and purification of synthetic oligonucleotides. These techniques separate the full-length product from shorter failure sequences (n-1, n-2, etc.) and other impurities.
For morpholino oligonucleotides, which are uncharged at physiological pH, purification can be challenging. gene-tools.com One effective method is anion-exchange (AEX) HPLC under basic conditions, where the guanine and thymine (B56734) bases become deprotonated, imparting a net negative charge that allows for separation. gene-tools.com Reverse-phase (RP) HPLC is also used, often with ion-pairing reagents to enhance retention and resolution. gene-tools.comox.ac.uk The choice of column, such as a C18 or C8 stationary phase, and the mobile phase composition are critical for achieving optimal separation. ox.ac.ukacs.org UPLC systems offer higher resolution and faster analysis times compared to traditional HPLC.
Table 2: HPLC/UPLC Methods for Morpholino Oligonucleotide Purification and Analysis
| Method | Principle | Key Features |
| Anion-Exchange (AEX) HPLC | Separation based on charge | Performed under basic pH to deprotonate G and T bases, creating a net negative charge for interaction with the stationary phase. gene-tools.com |
| Ion-Pair Reversed-Phase (IP-RP) HPLC/UPLC | Separation based on hydrophobicity with an ion-pairing agent | An ion-pairing reagent is added to the mobile phase to interact with the oligonucleotide, increasing its retention on a hydrophobic stationary phase. gene-tools.comacs.org |
| Hydrophilic Interaction Chromatography (HILIC) | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent concentration | Useful for separating polar compounds like oligonucleotides. nih.govacs.org |
Microscopic Techniques for Cellular Localization and Uptake Studies (e.g., fluorescently labeled PMOs)
To study the cellular uptake and intracellular distribution of morpholino oligonucleotides, they are often labeled with a fluorescent dye. nih.govnih.gov Confocal fluorescence microscopy is a powerful technique used to visualize the localization of these labeled oligonucleotides within cells. nih.gov By conjugating a fluorophore to the PMO, researchers can track its journey into the cell and observe its accumulation in different cellular compartments, such as the cytoplasm and nucleus. nih.gov
The choice of fluorescent label is important, with dyes like Alexa Fluor being popular due to their brightness and photostability. thermofisher.com The labeling strategy can involve attaching the dye to either the 3' or 5' end of the oligonucleotide. thermofisher.com These studies are crucial for understanding the delivery and mechanism of action of antisense oligonucleotides. While uncharged morpholino oligomers are generally taken up by cells less effectively than charged oligonucleotides, their uptake can be enhanced, and their intracellular fate can be monitored using these microscopic techniques. nih.gov The use of fluorescently labeled PMOs allows for the direct visualization of their cellular disposition, providing valuable insights for the development of effective delivery strategies. nih.gov
Future Perspectives and Research Challenges
Rational Design of Next-Generation Morpholino-Guanine Analogues for Enhanced Properties
The rational design of new morpholino-guanine analogues is a key frontier aimed at expanding the capabilities of PMO technology beyond its current applications. Research efforts are focused on creating novel derivatives with enhanced binding affinity, greater biological activity, and new functionalities. One approach involves the creation of hetero-ring-expanded guanine (B1146940) analogs. nih.gov Theoretical studies using density functional theory suggest that these expanded "super-guanines" can form stable DNA-like structures and may possess lower ionization potentials and HOMO-LUMO energy gaps compared to natural guanine, potentially serving as unique building blocks for molecular electronic devices or biological applications. nih.gov
Another significant area of innovation is the development of "caged" morpholinos (cMOs). nih.gov These molecules are rendered inactive by a photolabile protecting group. By incorporating a dimethoxynitrobenzyl (DMNB)-based bifunctional linker, researchers can synthesize hairpin cMOs that keep the molecule inert until it is "uncaged" by light. nih.gov This technology allows for precise spatiotemporal control over gene inactivation in optically transparent organisms like zebrafish, enabling detailed studies of gene function during embryonic development. nih.gov Establishing general principles for cMO design, such as favoring "blunt" hairpin configurations with optimized thermodynamic stability, is crucial for balancing the caged and uncaged activities of these probes. nih.gov Further modifications, such as positively charged PMOplus™ molecules, have also been developed to improve properties for specific applications, including antiviral therapies. nih.gov
Table 1: Comparison of Morpholino Analogue Properties
| Analogue Type | Core Concept | Potential Advantage(s) | Research Focus |
|---|---|---|---|
| Hetero-Ring-Expanded Guanine | Modifying the core guanine structure by expanding the heterocyclic ring system. nih.gov | Altered electronic properties, potential for new biological functions and use in molecular electronics. nih.gov | Theoretical modeling, synthesis of novel bases, and incorporation into DNA/PMO structures. nih.gov |
| Caged Morpholinos (cMOs) | Incorporating a photolabile linker to temporarily inactivate the morpholino. nih.gov | Spatiotemporal control of gene knockdown, allowing for precise functional genomic studies in vivo. nih.gov | Optimizing linker chemistry, improving uncaging efficiency (e.g., two-photon uncaging), and establishing robust design rules. nih.gov |
| Positively Charged PMOs (PMOplus™) | Introducing positive charges to the neutral PMO backbone. nih.gov | Enhanced cellular uptake and efficacy for certain applications, such as antiviral treatments. nih.gov | Development for post-exposure protection against viral diseases. nih.gov |
Strategies for Improved Delivery and Cellular Internalization in Research Models
A primary challenge for the application of PMOs, which are constructed from monomers like N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine, is their limited ability to cross cell membranes due to their large size and neutral charge. nih.govacs.org Consequently, a major area of research focuses on developing effective strategies to enhance their delivery and cellular internalization. Early methods relied on mechanical means such as microinjection, which is highly effective for embryos but less practical for other systems. nih.govnih.gov
A highly successful strategy has been the conjugation of PMOs to cell-penetrating peptides (CPPs), particularly those rich in arginine. nih.govasm.org Studies have shown that covalently attaching arginine-rich peptides, such as an R9F2C peptide, significantly boosts the cellular uptake of PMOs, allowing for effective gene splicing correction in cell culture at low micromolar concentrations. nih.govacs.org The effectiveness of these peptide-conjugated PMOs (PPMOs) depends on several factors, including the number of arginines, the type of chemical linker used, and the position of peptide conjugation. nih.gov For instance, PPMOs have demonstrated enhanced antiviral efficacy against Ebola virus in both cell culture and mouse models. asm.org
Other delivery methods are also being explored. Endo-Porter is an amphiphilic peptide that facilitates the release of co-endocytosed morpholinos from the endosome into the cytoplasm. nih.gov It remains uncharged in culture medium but becomes protonated in the acidic environment of the endosome, which permeabilizes the endosomal membrane. nih.gov Another approach involves Vivo-Morpholinos, which are conjugated to a dendrimeric moiety that aids entry into tissues in adult animals. pharmasalmanac.com For topical or transdermal applications, research has shown that the choice of vehicle (e.g., propylene (B89431) glycol-based formulations) and the intrinsic properties of the PMO, such as guanine composition, can influence skin penetration. nih.gov
Table 2: Overview of PMO Delivery Strategies
| Delivery Strategy | Mechanism of Action | Key Features | Applicable Models |
|---|---|---|---|
| Microinjection | Direct physical introduction of PMO into the cell cytoplasm. nih.gov | Highly efficient; ensures direct cytosolic delivery. | Early-stage embryos (zebrafish, Xenopus). nih.govpharmasalmanac.com |
| Cell-Penetrating Peptides (CPPs) | Covalent conjugation of PMO to peptides (e.g., arginine-rich) that facilitate membrane translocation. nih.govacs.org | Significantly enhances uptake in cell culture and in vivo; efficacy depends on peptide sequence and linker. nih.govasm.org | Cell culture, animal models. nih.govasm.org |
| Endo-Porter | Co-administration with an amphiphilic peptide that permeabilizes the endosomal membrane upon acidification. nih.gov | Commercially available reagent; provides convenient delivery to the cytosol in cultured cells. | Cell culture (e.g., HeLa cells). nih.gov |
| Vivo-Morpholinos | PMO conjugated to a dendrimeric moiety to facilitate tissue penetration. pharmasalmanac.com | Enables delivery in adult animals and later-stage embryos. | Adult mammals, later-stage zebrafish and Xenopus. pharmasalmanac.com |
Development of Novel Applications in Fundamental Biological Research
While morpholinos are a standard tool for gene knockdown in developmental biology, particularly in model organisms like zebrafish and Xenopus, their unique properties are enabling novel applications in other areas of fundamental research. nih.govbiobide.com Because PMOs function via steric blocking rather than inducing RNA degradation, they can be used to dissect biological processes with high precision. nih.govpharmasalmanac.com For example, they can be targeted to pre-mRNA splice sites to modify splicing, leading to either intron inclusion or exon skipping, which is invaluable for studying the function of different protein isoforms. nih.gov
The utility of morpholinos is expanding into new fields such as cancer research, the study of neurological disorders, and infectious disease biology. numberanalytics.com In cancer research, they can be used to target oncogenes or tumor suppressor genes to investigate their roles in disease progression. numberanalytics.comnumberanalytics.com In the context of infectious diseases, PMOs can be designed to bind to viral RNA, inhibiting the translation of essential viral proteins and thus blocking replication. nih.govasm.org This approach has been explored for viruses like Ebola and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). frontiersin.orgasm.org
Furthermore, the integration of morpholino technology with other advanced tools like CRISPR-Cas9 is opening up new possibilities. pharmasalmanac.com For example, nucleic acid switches can be engineered into DNA, where a specific intron-exon segment can be spliced out only upon the addition of a corresponding morpholino. This allows for conditional protein activation, providing another layer of control for researchers studying protein function. pharmasalmanac.com These emerging applications highlight the versatility of morpholinos as a research tool far beyond their original use in developmental genetics. numberanalytics.com
Methodological Advancements in PMO Synthesis and Characterization
A significant leap forward is the development of fully automated fast-flow synthesis platforms. researchgate.net By performing the synthesis at elevated temperatures (90 °C), this technology dramatically reduces the time required for the coupling steps—by as much as 22-fold—enabling the rapid production of milligram quantities of PMO drug candidates. researchgate.net This rapid synthesis capability is critical for responding to emerging diseases, as demonstrated by the fast-flow synthesis of a PMO targeting the SARS-CoV-2 genome. researchgate.net Other synthetic strategies, such as using an H-phosphonate approach with phosphonium-type condensing reagents, have also been shown to reduce coupling times and facilitate the efficient fragment condensation of PMOs. dntb.gov.ua
Alongside synthesis, robust characterization methods are crucial to ensure the quality, purity, and sequence accuracy of PMOs. acs.org Advanced analytical techniques are being developed to meet this need. Two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC/MS) has been established as a sensitive workflow to effectively characterize PMOs and their impurity profiles. chromatographyonline.com For sequencing, hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) has achieved 100% sequence coverage for PMOs up to 25-mers. acs.orgnih.gov More recently, electron capture dissociation (ECD) mass spectrometry has emerged as a powerful alternative that cleaves the PMO backbone with high efficiency, providing complete sequence information without the dominant base loss seen in other methods. acs.org
Table 3: Comparison of PMO Synthesis and Characterization Techniques
| Technique | Area | Description | Advantage(s) |
|---|---|---|---|
| Automated Solid-Phase Synthesis | Synthesis | Adaptation of trityl or Fmoc chemistry protocols for use in commercial automated DNA/peptide synthesizers. acs.org | Improved yield and consistency over manual methods; enables synthesis of longer sequences. acs.org |
| Automated Fast-Flow Synthesis | Synthesis | Flow-based platform operating at high temperatures to accelerate coupling reactions. researchgate.net | Drastically reduced synthesis time (up to 22-fold faster); enables rapid prototyping of PMO candidates. researchgate.net |
| 2D-LC/MS | Characterization | Two-dimensional liquid chromatography coupled with mass spectrometry. chromatographyonline.com | Provides high-resolution separation for effective elucidation of impurity profiles. chromatographyonline.com |
| HILIC-CID-MS/MS | Characterization | Hydrophilic interaction chromatography with tandem mass spectrometry using collision-induced dissociation. acs.orgnih.gov | Achieves 100% sequence coverage and can identify positional isomers of impurities. acs.orgnih.gov |
| ECD Mass Spectrometry | Characterization | Electron capture dissociation mass spectrometry for sequencing. acs.org | Efficiently cleaves the PMO backbone for complete sequence coverage without significant base loss. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
